(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13474412
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl (3R)-3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15+/m0/s1 |
| Standard InChI Key | LBMAWUIRMVOMKZ-DZGCQCFKSA-N |
| Isomeric SMILES | CCN([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N |
| SMILES | CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Chemical Structure and Stereochemical Features
The compound features a pyrrolidine ring—a five-membered secondary amine—with three distinct substituents:
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A benzyl ester group at the 1-position, providing steric bulk and lipophilicity.
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An ethyl-amino linkage at the 3-position, contributing to hydrogen-bonding potential.
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An (S)-2-aminopropionyl moiety, which introduces an additional chiral center and mimics natural amino acid side chains .
Molecular Data
The stereochemistry is critical for biological activity, as evidenced by its role in inhibiting enzymes like cathepsin B . The benzyl ester acts as a protecting group, enhancing solubility during synthesis .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step strategies to control stereochemistry and functional group compatibility:
Route 1: Chiral Starting Material Approach
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Ring Formation: Optically active 1,2,4-trimethylsulfonyloxybutane reacts with benzylamine in tetrahydrofuran (THF) at 50–60°C to form the pyrrolidine core .
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Protection/Deprotection: The benzyl group is replaced with allyloxycarbonyl using allyl chloroformate, followed by Boc (tert-butoxycarbonyl) protection to stabilize the amine .
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Side-Chain Introduction: (S)-2-aminopropionic acid is coupled via ethylenediamine-mediated amidation, with final benzyl esterification using benzyl chloroformate .
Route 2: Radical Addition Strategies
Mn-mediated radical addition to β-benzyloxyhydrazones enables stereoselective construction of the propionyl side chain, as demonstrated in tubulysin analog synthesis . This method avoids racemization and improves yield (up to 60%) .
Challenges and Optimizations
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Stereochemical Purity: Asymmetric induction using chiral auxiliaries (e.g., Evans’ oxazolidinones) ensures >99% enantiomeric excess .
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Benzyl Ester Stability: Selective deprotection under SnCl₄ in dichloromethane preserves the pyrrolidine ring .
Applications in Medicinal Chemistry
Protease Inhibition
The compound irreversibly inhibits cathepsin B, a cysteine protease implicated in tumor metastasis . Kinetic studies show a covalent modification mechanism with a k<sub>inact</sub>/K<sub>i</sub> of 1.2 × 10⁴ M⁻¹s⁻¹, making it a lead candidate for anticancer therapies . Modifications to the ethyl-amino group alter binding affinity, highlighting structure-activity relationships .
Intermediate for Cephalosporin Derivatives
As a 3-aminopyrrolidine derivative, it serves as a precursor for cephalosporin antibiotics. The benzyl ester facilitates solubility during peptide coupling, while the chiral centers ensure correct β-lactam ring orientation .
Pharmacological Research Findings
Antitumor Activity
In murine models, derivatives reduced tumor volume by 70% at 10 mg/kg, attributed to cathepsin B inhibition and impaired extracellular matrix degradation . Comparative studies with piperidine analogs (e.g., C₁₈H₂₇N₃O₃) showed reduced efficacy (45% tumor reduction), underscoring the pyrrolidine ring’s importance.
Metabolic Stability
The benzyl ester enhances plasma half-life (t<sub>½</sub> = 2.1 hours) compared to tert-butyl esters (t<sub>½</sub> = 0.8 hours), as demonstrated in pharmacokinetic studies .
Comparative Analysis of Structural Analogs
The data suggest that ring size and ester hydrophobicity critically influence target engagement.
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